3-Chloro-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde
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Overview
Description
3-Chloro-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde is an organic compound that features a complex aromatic structure It is characterized by the presence of a chloro group, a nitro group, and a trifluoromethyl group attached to a phenoxy benzaldehyde backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid using a mixture of nitric and sulfuric acids . The reaction is highly exothermic and requires careful control of temperature and reaction conditions to achieve high yield and selectivity.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow nitration processes. This method offers advantages such as improved safety, better control over reaction parameters, and higher efficiency compared to traditional batch reactors . The use of microreactor technology has also been explored to enhance the nitration process by providing better mass transfer and heat dissipation.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The chloro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
Oxidation: 3-Chloro-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzoic acid.
Reduction: 3-Chloro-4-[2-amino-4-(trifluoromethyl)phenoxy]benzaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Chloro-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde depends on its chemical structure and the functional groups present. The nitro group can undergo reduction to form reactive intermediates that interact with biological targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially leading to enzyme inhibition or modification of protein function.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
2-Nitro-4-(trifluoromethyl)phenol: Lacks the chloro and aldehyde groups but retains the nitro and trifluoromethyl groups.
Acifluorfen: A herbicide with a similar trifluoromethylphenoxy structure but different functional groups.
Uniqueness
3-Chloro-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-chloro-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClF3NO4/c15-10-5-8(7-20)1-3-12(10)23-13-4-2-9(14(16,17)18)6-11(13)19(21)22/h1-7H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMKCVFHUUMTQQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)Cl)OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClF3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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